![molecular formula C21H31N3O3 B5552839 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)
2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound, also known as AZD9291, has been studied for its ability to inhibit the activity of epidermal growth factor receptor (EGFR) in cancer cells, particularly non-small cell lung cancer (NSCLC). In
Mécanisme D'action
The mechanism of action of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide involves the inhibition of EGFR activity in cancer cells. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in many NSCLC tumors. When EGFR is activated, it leads to downstream signaling pathways that promote cell proliferation and survival. 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide binds to the ATP-binding site of EGFR, which prevents the activation of downstream signaling pathways and leads to decreased cell proliferation and increased cell death in cancer cells.
Biochemical and Physiological Effects:
2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been shown to have several biochemical and physiological effects in scientific research. Specifically, 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the activity of EGFR in cancer cells, which leads to decreased cell proliferation and increased cell death. Additionally, 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in lab experiments is its specificity for EGFR inhibition, which allows for targeted inhibition of cancer cells. Additionally, 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors. However, one limitation of using 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in lab experiments is its potential toxicity to non-cancerous cells, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in scientific research. One direction is the development of combination therapies that include 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide and other targeted therapies, which may increase the efficacy of cancer treatment. Additionally, further research is needed to understand the potential side effects of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide and to develop strategies to minimize toxicity to non-cancerous cells. Finally, the study of 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide in other types of cancer, beyond NSCLC, may provide insight into its potential therapeutic properties in other contexts.
Méthodes De Synthèse
The synthesis method for 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide involves several steps, including the reaction of 2-bromo-4-chloroacetanilide with 2-methoxybenzylamine to form 2-(2-methoxybenzylamino)-4-chloroacetanilide. This intermediate is then reacted with 2-ethyl-8-nitro-9-oxo-2,8-diazaspiro[5.5]undecane to form the final product, 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide.
Applications De Recherche Scientifique
2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been studied extensively in scientific research for its potential therapeutic properties in treating NSCLC. Specifically, 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the activity of EGFR, which is overexpressed in many NSCLC tumors. This inhibition leads to decreased cell proliferation and increased cell death in cancer cells. Additionally, 2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide has been shown to have a higher affinity for mutant forms of EGFR, which are commonly found in NSCLC tumors and are resistant to other EGFR inhibitors.
Propriétés
IUPAC Name |
2-(2-ethyl-3-oxo-2,8-diazaspiro[5.5]undecan-8-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-3-24-16-21(11-9-20(24)26)10-6-12-23(15-21)14-19(25)22-13-17-7-4-5-8-18(17)27-2/h4-5,7-8H,3,6,9-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUJGDWWLJZRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCN(C2)CC(=O)NCC3=CC=CC=C3OC)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.